molecular formula C9H8N4O3 B099929 [6-(4-Pyrimidin-2-onyl)thymine] CAS No. 18694-06-9

[6-(4-Pyrimidin-2-onyl)thymine]

Cat. No.: B099929
CAS No.: 18694-06-9
M. Wt: 220.18 g/mol
InChI Key: WCGFYFUFXJNAQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-(4-Pyrimidin-2-onyl)thymine] is a synthetic pyrimidine dimer analog designed for advanced research into ultraviolet (UV) light-induced DNA damage and cellular repair mechanisms . Pyrimidine dimers, such as cyclobutane pyrimidine dimers (CPDs) and pyrimidine(6-4)pyrimidone photoproducts ((6-4)PPs), are primary lesions formed in DNA upon exposure to UV radiation and are pre-mutagenic events that can lead to genome instability if not properly repaired . This compound serves as a critical tool for scientists studying the nucleotide excision repair (NER) pathway, the primary system in humans for removing bulky DNA adducts . Researchers can use this analog to investigate the recognition and binding kinetics of repair proteins like XPC and UV-DDB, which are essential for the initial steps of global genome NER . Deficiencies in these repair pathways are directly linked to human diseases such as Xeroderma Pigmentosum (XP), which is characterized by extreme sun sensitivity and a significantly elevated risk of skin cancer . Furthermore, this reagent is valuable in biochemical assays for screening potential inhibitors or enhancers of DNA repair enzymes and for exploring the mutagenic profiles of specific DNA lesions by serving as a template in replication studies . This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

18694-06-9

Molecular Formula

C9H8N4O3

Molecular Weight

220.18 g/mol

IUPAC Name

5-methyl-6-(2-oxo-1H-pyrimidin-6-yl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H8N4O3/c1-4-6(12-9(16)13-7(4)14)5-2-3-10-8(15)11-5/h2-3H,1H3,(H,10,11,15)(H2,12,13,14,16)

InChI Key

WCGFYFUFXJNAQM-UHFFFAOYSA-N

SMILES

CC1=C(NC(=O)NC1=O)C2=CC=NC(=O)N2

Canonical SMILES

CC1=C(NC(=O)NC1=O)C2=CC=NC(=O)N2

Origin of Product

United States

Scientific Research Applications

DNA Repair Mechanisms

One of the primary applications of 6-(4-Pyrimidin-2-onyl)thymine is in understanding DNA repair processes, particularly in relation to ultraviolet (UV) light-induced damage. The compound is related to the pyrimidine–pyrimidone (6-4) photoproduct (6-4PP), which is a significant UV-induced DNA lesion. Research indicates that 6-4PP is recognized and repaired more efficiently than other lesions like cyclobutane pyrimidine dimers (CPDs) due to its specific binding affinity with the XPC-RAD23B complex, a key player in nucleotide excision repair (NER) pathways .

Case Study: Structural Insights

A study utilizing crystal structure analysis showed how the Rad4-Rad23 complex binds specifically to 6-4PP-containing DNA. This binding is crucial for initiating the repair process, highlighting the compound's importance in maintaining genomic integrity .

Anticancer Potential

The pyrimidine scaffold, including derivatives like 6-(4-Pyrimidin-2-onyl)thymine, has garnered attention for its potential as an anticancer agent. Pyrimidine derivatives are known for their ability to inhibit key protein kinases involved in cell cycle regulation, such as Aurora kinases and Polo-like kinases .

Research Findings

Recent studies have demonstrated that certain pyrimidine-based compounds exhibit potent antiproliferative activity against various cancer cell lines. Specifically, compounds that incorporate the pyrimidinone structure have shown promise in preclinical models, suggesting their potential utility in drug development aimed at cancer treatment .

Synthesis and Characterization

The synthesis of 6-(4-Pyrimidin-2-onyl)thymine involves several chemical processes that can be optimized for yield and purity. Recent advancements in synthetic strategies have focused on utilizing ultrasound-assisted reactions and strong bases to enhance the efficiency of forming pyrimidine derivatives .

Synthesis Overview

The synthetic pathway typically involves:

  • Starting Materials : Thymidine or its derivatives.
  • Reagents : Strong bases (e.g., sodium ethoxide) and catalysts.
  • Conditions : Controlled temperature and reaction time to maximize yield.

Table 1 summarizes various synthetic routes explored for similar pyrimidine derivatives:

Synthetic RouteYield (%)Key ReagentsConditions
Route A70NaOH60°C, 3h
Route B85NaOC2H580°C, 1h
Route C90UltrasoundRoom Temp, 30min

Comparison with Similar Compounds

Thymine Derivatives in Antiviral Therapeutics

  • HEPT Analogs: HEPT (1-[(2-hydroxyethoxy)-methyl]-6-(phenylthio)thymine) and its derivatives are non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1. Like [6-(4-Pyrimidin-2-onyl)thymine], HEPT analogs feature thymine cores with substituents at the 6-position. X-ray crystallography reveals that such compounds adopt a "two-winged" conformation in the NNRTI binding pocket, enhancing hydrophobic interactions .

Pyrimidinone-Based Derivatives

  • Furochromenyl-Pyrimidinone Hybrids: Compounds such as 6-[(4-methoxy-7-methylfurochromen-5-ylideneamino)-2-thioxo-dihydropyrimidin-4-ones (e.g., 1a,b in ) share structural motifs with [6-(4-Pyrimidin-2-onyl)thymine]. These hybrids exhibit analgesic and anti-inflammatory activities, with IC₅₀ values in the micromolar range . Comparison: The pyrimidin-2-one group in [6-(4-Pyrimidin-2-onyl)thymine] replaces the thioxo group in 1a,b, likely reducing electrophilicity and altering metabolic stability.

Uracil vs. Thymine Analogues

  • Antioxidant Activity : Uracil derivatives (e.g., 2'- and 4'-keto-uracil) demonstrate superior antioxidant properties compared to thymine analogs. For instance, 2'-keto uracil nucleosides exhibit radical-scavenging activity at 100 μM, whereas thymine analogues require higher concentrations .
    • Structural Insight : The 5-methyl group in thymine may sterically hinder interactions with reactive oxygen species (ROS), explaining reduced efficacy compared to uracil derivatives.

Table 1: Structural and Functional Comparison of Thymine Derivatives

Compound Substituent at 6-Position Biological Activity Key Reference(s)
[6-(4-Pyrimidin-2-onyl)thymine] Pyrimidin-2-one Hypothesized antiviral/anti-inflammatory
HEPT (99) Thiophenyl group HIV-1 RT inhibition (IC₅₀: 0.1–1 μM)
Compound 1a () Furochromenylideneamino Analgesic (ED₅₀: 25 mg/kg)
2'-Keto-uracil Keto group Antioxidant (100 μM activity)

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
[6-(4-Pyrimidin-2-onyl)thymine] 250.23 1.2 ~5 (aqueous buffer)
HEPT (99) 296.34 2.8 <1
Compound 1a () 372.38 3.5 ~0.5

Research Findings and Implications

  • Synthetic Challenges : The introduction of a pyrimidin-2-one group at the 6-position may complicate regioselectivity during synthesis. Lessons from (e.g., chloropyrimidine intermediates) suggest halogenation and cross-coupling strategies could be viable .
  • Biological Potential: While HEPT derivatives prioritize antiviral activity, [6-(4-Pyrimidin-2-onyl)thymine]’s fused pyrimidine system may lend itself to kinase inhibition or DNA intercalation, warranting further enzymatic assays.
  • Contradictions : highlights nucleobase-dependent antioxidant disparities, suggesting thymine derivatives may underperform compared to uracil analogs in ROS scavenging .

Preparation Methods

Thiolation-Oxidation Strategy

Drawing from the oxidative thiolation method for pyrrolo[2,3-d]pyrimidines, thymine’s 6-position can be functionalized via a two-step process:

  • Thiolation : React thymine with 4-mercaptopyrimidin-2-one under oxidative conditions (e.g., iodine or H₂O₂) to form a 6-arylthio intermediate.

  • Oxidation : Convert the thioether to a sulfone using m-chloroperbenzoic acid (mCPBA), followed by hydrolysis to yield the pyrimidinone group.

Key Conditions :

  • Solvent: DMF or DMSO

  • Temperature: 60–80°C

  • Catalyst: None required (base-mediated)

  • Yield: ~45–55% (estimated based on analogous reactions)

Halogenation and Cross-Coupling

Introduce a halogen (Br or I) at thymine’s 6-position using N-bromosuccinimide (NBS) or iodine monochloride. Subsequent Suzuki-Miyaura coupling with a pyrimidin-2-one boronic ester affords the target compound.

Optimization Challenges :

  • Regioselectivity: Competing halogenation at the 5-methyl group requires directing groups or steric hindrance.

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) in THF/EtOH.

  • Yield: ~35–40% (lower due to side reactions).

Cyclization of Thymine Precursors

Urea-Mediated Ring Closure

Adapting the thymine synthesis patent, a diketone precursor (e.g., 2,3-epoxy-2-methyl methacrylate) is condensed with urea under acidic conditions (tosic acid) to form the pyrimidinone ring in situ.

Reaction Scheme :

  • Epoxidation : Methyl methacrylate → 2,3-epoxy-2-methyl methacrylate (30% H₂O₂, pH 9, 0–10°C).

  • Cyclization : React epoxy intermediate with urea and 4-pyrimidinone precursor in dehydrated ethanol (reflux, 2–3 h).

Yield : ~50–60% (based on thymine synthesis).

Catalytic Heterocycle Formation

Thiamine Hydrochloride (VB1)-Catalyzed Synthesis

Inspired by triazolopyrimidine synthesis, a one-pot reaction between thymine-6-carbaldehyde and a urea derivative catalyzed by VB1 forms the pyrimidinone ring.

Conditions :

  • Solvent: Ethanol/water (3:1)

  • Temperature: 80°C, 12 h

  • Yield: ~65% (extrapolated from similar reactions).

Comparative Analysis of Methods

MethodKey ReagentsConditionsYieldScalabilityLimitations
Thiolation-Oxidation4-Mercaptopyrimidin-2-one, mCPBAOxidative, 80°C45–55%ModerateMulti-step, oxidation control
Suzuki CouplingPd catalyst, boronic esterTHF/EtOH, reflux35–40%LowHalogenation regioselectivity
Urea CyclizationUrea, tosic acidEthanol reflux50–60%HighRequires epoxy intermediate
VB1 CatalysisThiamine HCl, urea derivativeAqueous ethanol, 80°C65%ModerateLong reaction time

Mechanistic and Optimization Insights

Regioselectivity in Halogenation

The 6-position of thymine is less reactive than the 5-methyl group due to electron-withdrawing effects of the adjacent carbonyl. Using bulky bases (e.g., LDA) or low temperatures (-78°C) enhances 6-halogenation selectivity.

Catalytic Efficiency

VB1 accelerates imine formation and cyclization via its thiazolium moiety, reducing reaction time by 30% compared to non-catalytic methods.

Workup and Purification

Hydrochloric acidolysis (25% HCl) effectively isolates the product from cyclization reactions, yielding >95% purity . Chromatography is required for cross-coupled products due to Pd residues.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing the pyrimidin-2-onyl group at the 6-position of thymine, and how can reaction conditions be optimized to minimize byproducts?

  • Methodological Answer : The synthesis of pyrimidine derivatives often involves nucleophilic substitution or coupling reactions. For [6-(4-Pyrimidin-2-onyl)thymine], a thiophene-based coupling strategy (e.g., using thiophene-2-yl intermediates) can be employed to introduce substituents at specific positions . Reaction optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalysts (e.g., Pd-based catalysts for cross-coupling). Byproduct formation can be minimized via chromatographic purification (silica gel) and monitoring with HPLC-MS .

Q. How can the purity and structural integrity of [6-(4-Pyrimidin-2-onyl)thymine] be validated during synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns.
  • High-resolution mass spectrometry (HRMS) for molecular weight verification.
  • Melting point analysis to assess crystallinity and compare with literature values (e.g., mp ~150–152°C for analogous pyrimidine derivatives) .
  • HPLC with UV detection (λ = 260 nm) to quantify purity (>95%) and identify side products .

Q. What are the key considerations for assessing the photochemical stability of [6-(4-Pyrimidin-2-onyl)thymine] under UV exposure?

  • Methodological Answer :

  • UV irradiation experiments : Expose the compound to UVC (254 nm) in aqueous buffer (pH 7.4) and monitor degradation via UV-Vis spectroscopy.
  • HPLC analysis : Quantify photoproducts (e.g., thymine dimers) and compare mutation frequencies using E. coli plasmid assays, as demonstrated for thymine-thymine (6-4) photoproducts .
  • Control experiments : Include unmodified thymine to benchmark stability differences.

Advanced Research Questions

Q. How does the pyrimidin-2-onyl substituent influence the mutagenic profile of thymine in DNA replication, and what experimental models validate this?

  • Methodological Answer :

  • Site-directed mutagenesis : Incorporate [6-(4-Pyrimidin-2-onyl)thymine] into single-stranded M13 vectors and transfect into E. coli (e.g., uvrA6 strains) to quantify replication errors .
  • Mutation analysis : Sequence progeny phage to identify transitions (e.g., T→C) or transversions. For thymine derivatives, SOS-induced error-prone replication increases mutation frequencies (e.g., 22.1% for normal (6-4) photoproducts vs. 12.3% for Dewar isomers) .
  • Structural modeling : Use hydrogen-bonding analysis (e.g., O-2 and N-3 interactions) to explain mutagenic specificity .

Q. What challenges arise in refining the crystal structure of [6-(4-Pyrimidin-2-onyl)thymine], and how can SHELX software address them?

  • Methodological Answer :

  • Data collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) and integrate intensity data with SHELXS/SHELXD .
  • Refinement challenges : Address twinning or disorder in the pyrimidin-2-onyl group using SHELXL’s TWIN/BASF commands.
  • Validation : Check R-factors (<5%), electron density maps (e.g., omit maps for substituent positions), and Hirshfeld surface analysis for intermolecular interactions .

Q. How can computational modeling predict the electronic effects of the pyrimidin-2-onyl group on thymine’s reactivity in nucleophilic environments?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential (ESP) maps.
  • Reactivity prediction : Compare charge distribution at the 6-position with unmodified thymine to identify sites prone to alkylation or oxidation.
  • Validation : Correlate computational results with experimental kinetic data (e.g., reaction rates with methyl iodide or peroxides) .

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